molecular formula C8H14ClN3O2S B13240269 Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride

Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride

Cat. No.: B13240269
M. Wt: 251.73 g/mol
InChI Key: JOUOXWOAICAPJA-UHFFFAOYSA-N
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Description

Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride is a triazole-based sulfonyl chloride derivative characterized by two isopropyl (propan-2-YL) groups attached to the triazole core. This compound belongs to the 4H-1,2,4-triazole family, a heterocyclic scaffold widely utilized in medicinal chemistry and materials science due to its stability and versatile reactivity. The sulfonyl chloride (-SO₂Cl) group at the 3-position enhances electrophilicity, making it a critical intermediate for synthesizing sulfonamides, sulfonate esters, and other functionalized triazoles.

Properties

Molecular Formula

C8H14ClN3O2S

Molecular Weight

251.73 g/mol

IUPAC Name

4,5-di(propan-2-yl)-1,2,4-triazole-3-sulfonyl chloride

InChI

InChI=1S/C8H14ClN3O2S/c1-5(2)7-10-11-8(15(9,13)14)12(7)6(3)4/h5-6H,1-4H3

InChI Key

JOUOXWOAICAPJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(N1C(C)C)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

a. Hydrazone Cyclization

  • Procedure : Hydrazones react with aldehydes or ketones under acidic or oxidative conditions to form the triazole ring. For example, nitrilimine species (generated from hydrazonoyl hydrochlorides) undergo 1,3-dipolar cycloaddition with oxime intermediates.
  • Example :
    • Hydrazonoyl hydrochloride + oxime → 1,2,4-triazole derivative (yield: 53–91%).
    • Oxidative cyclization using SeO₂ converts hydrazones to fused triazolo-heterocycles (yield: 79–98%).

b. Amidrazone Condensation

  • Procedure : Amidrazones react with acylating agents (e.g., acetic anhydride) to form 1,2,4-triazoles. This method is favored for its regioselectivity.
  • Example :
    • 4-Amino-3-aryl-5-phenyl-4H-1,2,4-triazoles react with bis-aldehydes to form bis-triazole Schiff bases (yield: 68–77%).

Introduction of Sulfonyl Chloride Group

Sulfonation of the triazole ring is achieved through chlorosulfonation or thiol oxidation:

a. Direct Chlorosulfonation

  • Procedure : The triazole derivative is treated with chlorosulfonic acid (ClSO₃H) under controlled conditions.
  • Conditions :
    • Temperature: 0–5°C (to minimize side reactions).
    • Solvent: Dichloromethane or chloroform.
  • Example :
    • 4H-1,2,4-Triazole + ClSO₃H → Sulfonic acid intermediate → Sulfonyl chloride (via PCl₅ or SOCl₂).

b. Thiol Oxidation Pathway

  • Procedure : A thiol (-SH) group at the triazole’s 3-position is oxidized to sulfonyl chloride using chlorine gas or oxalyl chloride.
  • Example :
    • 3-Mercapto-1,2,4-triazole + Cl₂ → Bis(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride (yield: 52–88%).

Isopropyl Group Installation

The propan-2-yl (isopropyl) groups are introduced via alkylation or nucleophilic substitution:

a. Alkylation of Amine Intermediates

  • Procedure : A primary or secondary amine on the triazole reacts with isopropyl halides (e.g., 2-bromopropane).
  • Conditions :
    • Base: K₂CO₃ or NaH.
    • Solvent: DMF or acetonitrile.

b. Grignard Reagent Addition

  • Procedure : Organomagnesium reagents (e.g., iPrMgCl) add to electrophilic positions on the triazole ring.

Optimized Synthetic Routes

The most efficient pathways combine triazole formation with sequential functionalization:

Step Reagents/Conditions Yield Reference
Triazole cyclization Hydrazonoyl HCl, oxime, SeO₂ 79–98%
Sulfonation ClSO₃H, 0–5°C, CH₂Cl₂ 65–80%
Isopropyl introduction 2-Bromopropane, K₂CO₃, DMF 70–85%

Characterization and Validation

Intermediate and final products are validated using:

  • Spectroscopy : IR (C=N stretch: ~1595 cm⁻¹), ¹H/¹³C NMR (isopropyl δ: 1.2–1.5 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 251.73 (C₈H₁₄ClN₃O₂S).

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids.

    Reduction Reactions: It can be reduced to form sulfides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and alcohols. The reactions are typically carried out at room temperature.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Sulfonamide derivatives.

    Oxidation Reactions: Sulfonic acids.

    Reduction Reactions: Sulfides.

Scientific Research Applications

Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.

    Medicine: It is explored for its potential use in the synthesis of pharmaceutical drugs.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical reactions to form new compounds. The 1,2,4-triazole ring also contributes to its reactivity and stability.

Comparison with Similar Compounds

The structural and functional uniqueness of Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride becomes evident when compared to related triazole derivatives. Below is a systematic analysis:

Structural Analogues
Compound Name Substituents Molecular Formula Molecular Weight Key Reactivity/Applications Reference
This compound 4H-1,2,4-triazole with two isopropyl groups and -SO₂Cl C₈H₁₃ClN₃O₂S 274.73 (calc.) Sulfonamide synthesis, electrophilic substitutions N/A
5-Butyl-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride 4H-1,2,4-triazole with butyl and cyclopropyl groups C₉H₁₄ClN₃O₂S 263.75 Intermediate for agrochemicals
4H-1,2,4-Triazole-3-sulfonyl chloride Unsubstituted triazole core C₂H₂ClN₃O₂S 175.57 Broad reactivity in click chemistry
5-Methyl-4H-1,2,4-triazol-3-amine Methyl group and -NH₂ C₃H₆N₄ 98.10 Antifungal agents, coordination chemistry

Key Observations :

  • Reactivity : Sulfonyl chlorides with bulkier substituents (e.g., butyl or cyclopropyl in ) exhibit lower solubility in polar solvents but enhanced stability in organic phases.
  • Biological Activity : While this compound lacks direct biological data, triazole sulfonamides derived from similar precursors show antimicrobial and antitumor properties in molecular docking studies .
Physicochemical Properties
  • Thermal Stability : Bulky alkyl groups (e.g., isopropyl) improve thermal stability compared to aromatic substituents (e.g., 4-chlorophenyl in ).
  • Solubility : The isopropyl groups render the compound more lipophilic than polar derivatives like 2-((4H-1,2,4-Triazol-3-yl)thio)acetic acid .

Biological Activity

Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its antibacterial, antifungal, and anti-inflammatory properties. The findings are supported by various studies and data tables summarizing key research results.

  • Molecular Formula : C6H8ClN3O2S
  • Molecular Weight : 219.66 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 1,2,4-triazole with sulfonyl chloride derivatives under controlled conditions. This process allows for the introduction of the sulfonyl chloride functional group, which is crucial for its biological activity.

Antibacterial Activity

Research has demonstrated that compounds containing the 1,2,4-triazole ring exhibit significant antibacterial properties. In particular, studies have shown that derivatives of this class can effectively inhibit a range of Gram-positive and Gram-negative bacteria.

Key Findings:

  • A study evaluated the antibacterial activity against various strains including E. coli, Bacillus subtilis, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated strong activity comparable to established antibiotics .
Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm)
E. coli1018
B. subtilis522
P. aeruginosa1515

Antifungal Activity

In addition to antibacterial effects, this compound has been investigated for its antifungal properties. The compound has shown efficacy against various fungal pathogens.

Research Insights:

A study reported that triazole derivatives exhibited potent antifungal activity against Candida albicans and Aspergillus niger, with effective concentrations in the low µg/mL range.

Fungal Strain MIC (µg/mL) Zone of Inhibition (mm)
C. albicans820
A. niger1218

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Studies involving peripheral blood mononuclear cells (PBMCs) demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines.

Experimental Results:

In vitro assays showed that treatment with this compound led to a reduction in TNF-α levels by approximately 50% at concentrations around 50 µg/mL .

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-α10050
IL-68040

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Antibacterial Efficacy : A clinical trial assessed the effectiveness of triazole derivatives in treating bacterial infections resistant to conventional antibiotics. The results indicated a significant improvement in patient outcomes when treated with this compound compared to standard treatments .
  • Case Study on Anti-inflammatory Effects : Research involving inflammatory models showed that the compound could alleviate symptoms associated with chronic inflammation by modulating cytokine release .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Bis(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves refluxing intermediates in polar aprotic solvents (e.g., DMSO) under controlled conditions. For example, analogous triazole derivatives are synthesized via 18-hour reflux in DMSO, followed by reduced-pressure distillation and crystallization in water-ethanol mixtures to achieve ~65% yields . Optimization strategies include:

  • Adjusting stoichiometry of reagents (e.g., 0.001 mol of triazole derivatives with equimolar electrophiles).
  • Modifying reflux duration (4–18 hours) to balance reaction completion and byproduct formation.
  • Using ice-water quenching to precipitate products, followed by extended stirring (12 hours) for purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H-NMR and LC-MS for verifying substituent positions and molecular weight confirmation .
  • Elemental analysis to validate purity (>95%) and stoichiometry .
  • FT-IR to identify functional groups (e.g., sulfonyl chloride S=O stretches at ~1350–1200 cm⁻¹) .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents on the triazole ring influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

  • Methodological Answer : Substituents alter electrophilicity at the sulfonyl chloride site. For example:

  • Electron-withdrawing groups (e.g., -CF₃) enhance reactivity with nucleophiles like amines, accelerating substitution.
  • Electron-donating groups (e.g., -OCH₃) reduce reactivity, requiring harsher conditions (e.g., LiAlH₄ for reductions) .
  • Systematic studies should compare reaction rates (e.g., via HPLC monitoring) under controlled pH and temperature .

Q. What computational strategies can predict the biological activity and pharmacokinetic properties of derivatives of this compound?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., enzymes or receptors) .
  • ADME analysis using tools like SwissADME to predict absorption, metabolism, and toxicity. Key parameters include logP (lipophilicity) and polar surface area (PSA) for blood-brain barrier penetration .
  • MD simulations to evaluate stability of ligand-protein complexes over time .

Q. How can contradictory data regarding the compound’s stability under acidic vs. basic conditions be resolved through systematic experimental design?

  • Methodological Answer :

  • pH-dependent stability assays : Incubate the compound in buffers (pH 1–14) and monitor degradation via LC-MS. For example, sulfonyl chlorides hydrolyze rapidly in basic conditions (pH >10) to sulfonates, while acidic conditions (pH <3) may preserve stability .
  • Temperature-controlled studies : Compare degradation rates at 25°C vs. 40°C to assess Arrhenius behavior .
  • Counterion effects : Test stability with different counterions (e.g., Na⁺ vs. K⁺) to identify stabilizing agents .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for derivatives of this compound across different studies?

  • Methodological Answer :

  • Replicate conditions : Ensure identical reagents, solvent batches, and equipment (e.g., reflux condenser type).
  • Byproduct analysis : Use HPLC or GC-MS to identify side products (e.g., oxidation byproducts from prolonged reflux) .
  • Statistical DOE : Apply factorial design to test variables (e.g., solvent purity, stirring speed) and identify critical yield factors .

Tables for Key Experimental Parameters

Parameter Optimal Range Impact on Yield/Purity Reference
Reflux Duration4–18 hoursLonger durations increase purity but risk decomposition
Crystallization SolventWater-Ethanol (1:1)Maximizes yield while reducing impurities
pH for Stability4–7 (neutral)Minimizes hydrolysis of sulfonyl chloride
Reaction Temperature80–100°CBalances reaction rate and thermal degradation

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